molecular formula C15H23NO2 B2678901 N-(Cyclohex-3-en-1-ylmethyl)-N-[(1-hydroxycyclobutyl)methyl]prop-2-enamide CAS No. 2411264-70-3

N-(Cyclohex-3-en-1-ylmethyl)-N-[(1-hydroxycyclobutyl)methyl]prop-2-enamide

Cat. No. B2678901
CAS RN: 2411264-70-3
M. Wt: 249.354
InChI Key: HRWNMNAPZZYICA-UHFFFAOYSA-N
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Description

N-(Cyclohex-3-en-1-ylmethyl)-N-[(1-hydroxycyclobutyl)methyl]prop-2-enamide, also known as CX5461, is a small molecule inhibitor that targets RNA polymerase I transcription. It has been shown to have potential therapeutic applications in the treatment of cancer.

Mechanism Of Action

N-(Cyclohex-3-en-1-ylmethyl)-N-[(1-hydroxycyclobutyl)methyl]prop-2-enamide targets RNA polymerase I transcription, which is responsible for the synthesis of ribosomal RNA (rRNA). By inhibiting this process, N-(Cyclohex-3-en-1-ylmethyl)-N-[(1-hydroxycyclobutyl)methyl]prop-2-enamide disrupts the production of ribosomes, which are essential for protein synthesis and cell growth. This leads to the selective killing of cancer cells, which are highly dependent on ribosome synthesis for their rapid growth and proliferation.
Biochemical and Physiological Effects:
N-(Cyclohex-3-en-1-ylmethyl)-N-[(1-hydroxycyclobutyl)methyl]prop-2-enamide has been shown to induce DNA damage and activate the DNA damage response pathway, leading to cell cycle arrest and apoptosis in cancer cells. In addition, N-(Cyclohex-3-en-1-ylmethyl)-N-[(1-hydroxycyclobutyl)methyl]prop-2-enamide has been shown to activate the immune system by increasing the expression of immune checkpoint molecules, such as PD-L1, on cancer cells.

Advantages And Limitations For Lab Experiments

One advantage of N-(Cyclohex-3-en-1-ylmethyl)-N-[(1-hydroxycyclobutyl)methyl]prop-2-enamide is its specificity for cancer cells, which minimizes toxicity to normal cells. However, N-(Cyclohex-3-en-1-ylmethyl)-N-[(1-hydroxycyclobutyl)methyl]prop-2-enamide has a short half-life and requires frequent dosing, which may limit its clinical use. In addition, N-(Cyclohex-3-en-1-ylmethyl)-N-[(1-hydroxycyclobutyl)methyl]prop-2-enamide has shown variable efficacy in different cancer types, which may require further optimization of dosing and combination therapy.

Future Directions

Future research on N-(Cyclohex-3-en-1-ylmethyl)-N-[(1-hydroxycyclobutyl)methyl]prop-2-enamide may focus on identifying biomarkers that predict response to treatment, optimizing dosing and combination therapy, and developing more potent and selective inhibitors of RNA polymerase I transcription. In addition, N-(Cyclohex-3-en-1-ylmethyl)-N-[(1-hydroxycyclobutyl)methyl]prop-2-enamide may have potential applications in other diseases, such as neurodegenerative disorders, where ribosomal dysfunction has been implicated.

Synthesis Methods

The synthesis of N-(Cyclohex-3-en-1-ylmethyl)-N-[(1-hydroxycyclobutyl)methyl]prop-2-enamide involves several steps, including the reaction of 2-bromo-4'-methylbiphenyl with cyclohex-3-en-1-ylmethanol to form the intermediate compound, which is then reacted with 1-chloro-2-hydroxycyclobutane in the presence of a base to form the final product.

Scientific Research Applications

N-(Cyclohex-3-en-1-ylmethyl)-N-[(1-hydroxycyclobutyl)methyl]prop-2-enamide has been extensively studied in preclinical models of cancer and has shown promising results in inhibiting the growth of various cancer cell lines, including breast, ovarian, and pancreatic cancer. In addition, N-(Cyclohex-3-en-1-ylmethyl)-N-[(1-hydroxycyclobutyl)methyl]prop-2-enamide has been shown to sensitize cancer cells to chemotherapy and radiation therapy.

properties

IUPAC Name

N-(cyclohex-3-en-1-ylmethyl)-N-[(1-hydroxycyclobutyl)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO2/c1-2-14(17)16(12-15(18)9-6-10-15)11-13-7-4-3-5-8-13/h2-4,13,18H,1,5-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRWNMNAPZZYICA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N(CC1CCC=CC1)CC2(CCC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(Cyclohex-3-en-1-ylmethyl)-N-[(1-hydroxycyclobutyl)methyl]prop-2-enamide

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